molecular formula C8H9BrN2 B1383489 2-Bromo-N-cyclopropylpyridin-4-amine CAS No. 1432754-26-1

2-Bromo-N-cyclopropylpyridin-4-amine

Cat. No. B1383489
M. Wt: 213.07 g/mol
InChI Key: APOMRNXLDZFNLJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-cyclopropylpyridin-4-amine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-N-cyclopropylpyridin-4-amine are not available, it’s important to note that many synthetic transformations are centered on the alteration of oxidation states .


Physical And Chemical Properties Analysis

2-Bromo-N-cyclopropylpyridin-4-amine has a molecular weight of 213.08 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Efficient Synthesis of Novel Pyridine-Based Derivatives

A study detailed the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives using 5-bromo-2-methylpyridin-3-amine and arylboronic acids. The synthesized compounds displayed moderate to good yield and were characterized using Density Functional Theory (DFT) methods. Notably, compound 4b showed significant anti-thrombolytic activity, and compound 4f demonstrated potent biofilm inhibition against Escherichia coli (Ahmad et al., 2017).

Access to 2-Aminopyridines

The research emphasized the importance of 2-aminopyridines due to their structural presence in bioactive natural products and medicinally significant compounds. The study introduced new methods for their preparation, focusing on reactions between 2,6-dibromopyridine and various amines. This led to the selective synthesis of 6-bromopyridine-2-amines, which were then utilized in C-C cross-coupling reactions (Bolliger et al., 2011).

Chemoselective Synthesis of 1-Substituted 4-Amino-2-(trifluoromethyl)-1H-pyrroles

This research introduced a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, offering an environmentally friendly approach with the use of primary amines and yielding products of up to 98%. The method was noted for its simplicity, mild reaction conditions, and broad application potential (Aquino et al., 2015).

Application in Biological and Medicinal Research

Novel Pyridine-Based Derivatives in Biological Activities

The novel pyridine derivatives synthesized using the Suzuki cross-coupling reaction were also studied for their biological activities. Compounds displayed varying degrees of anti-thrombolytic, biofilm inhibition, and haemolytic activities, with specific compounds showing notable effectiveness against blood clot formation and bacterial growth (Ahmad et al., 2017).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding inhalation, skin contact, and eye contact, and using protective gloves, eye protection, and face protection .

properties

IUPAC Name

2-bromo-N-cyclopropylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOMRNXLDZFNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-cyclopropylpyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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